![molecular formula C13H10ClN3OS B5624371 4-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5624371.png)

4-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

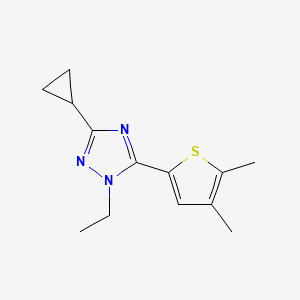

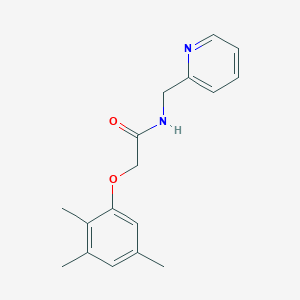

"4-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide" is a compound of interest due to its structural uniqueness and potential for various chemical reactions and applications in the field of chemistry and materials science. This compound is part of a broader class of benzamide derivatives, which are known for their diverse biological activities and chemical properties.

Synthesis Analysis

The synthesis of benzamide derivatives, including "this compound," often involves the reaction of benzoyl chlorides with amines or amides in the presence of suitable catalysts and conditions. For example, the synthesis and characterization of related compounds have been demonstrated, where benzothiophene-carbonyl chloride reacts with anthranilic acid in pyridine to yield complex benzamide derivatives with antimicrobial activity (Naganagowda & Petsom, 2011). Such methods can be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including "this compound," is characterized by the presence of a benzamide moiety, which significantly influences their chemical behavior and physical properties. The structural analysis often involves spectroscopic methods and X-ray crystallography. For instance, similar compounds have been characterized by IR, NMR, mass spectrometry, and crystal structure determination, revealing important structural features such as intramolecular hydrogen bonds and crystallization patterns (Saeed, Rashid, Bhatti, & Jones, 2010).

Chemical Reactions and Properties

Benzamide derivatives, including "this compound," participate in various chemical reactions, such as nucleophilic substitution, due to the presence of reactive functional groups. These reactions allow for the modification of the molecular structure and the introduction of new functional groups, leading to derivatives with different chemical and physical properties. Research on similar compounds has shown that they can undergo reactions with amines, hydroxylamine, and other nucleophiles to yield a range of products (Naganagowda & Petsom, 2011).

Physical Properties Analysis

The physical properties of "this compound" can be deduced from studies on similar benzamide derivatives. These properties include solubility in various solvents, melting points, and crystalline forms. Such compounds have been found to exhibit different polymorphic forms, each with distinct physical properties, which can be characterized by techniques like X-ray powder diffractometry and thermal analysis (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of the benzamide group, chloro substituents, and additional functional groups contributes to their reactivity, acidity, and stability under various conditions. The synthesis and evaluation of similar compounds have shown that they can act as inhibitors or reactants in various chemical processes, demonstrating the versatile chemical properties of this class of compounds (Zhou et al., 2008).

properties

IUPAC Name |

4-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3OS/c14-10-5-3-9(4-6-10)12(18)17-13(19)16-11-2-1-7-15-8-11/h1-8H,(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJBAIRTMPYGQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclopentyl-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5624297.png)

![N-[(2-chloro-3-pyridinyl)methyl]-1-cyclopentyl-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5624317.png)

![2-[3-(1H-tetrazol-1-yl)propyl]phthalazin-1(2H)-one](/img/structure/B5624318.png)

![1-methyl-4-[(2-phenylethyl)sulfonyl]benzene](/img/structure/B5624324.png)

![2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5624357.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(3-methyl-2-pyrazinyl)-3-pyrrolidinyl]cyclobutanecarboxamide](/img/structure/B5624365.png)

![3-{(3R*,4S*)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5624377.png)

![N,N-dimethyl-N'-(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-1,4-benzenediamine](/img/structure/B5624385.png)

![3-((3R*,4S*)-1-{5-[(methylthio)methyl]-2-furoyl}-4-morpholin-4-ylpiperidin-3-yl)propan-1-ol](/img/structure/B5624395.png)